

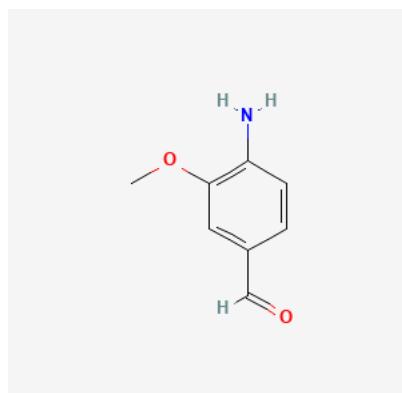
In-Depth Technical Guide: Spectroscopic Data of 4-Amino-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-methoxybenzaldehyde

Cat. No.: B1612064


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-3-methoxybenzaldehyde** (CAS No: 90151-40-9), a valuable intermediate in pharmaceutical and organic synthesis.^{[1][2]} Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions with experimental data from closely related analogs to offer a robust analytical profile. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for acquiring such spectra are also provided.

Chemical Structure and Properties

- IUPAC Name: **4-amino-3-methoxybenzaldehyde**^{[1][3]}
- Molecular Formula: C₈H₉NO₂^{[1][3]}
- Molecular Weight: 151.16 g/mol ^{[1][3]}

- Structure:

(Image Source: PubChem CID 19765052)

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Amino-3-methoxybenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.8	s	1H	Aldehyde (-CHO)
~7.3	d	1H	Ar-H
~7.2	dd	1H	Ar-H
~6.3	d	1H	Ar-H
~4.2 (broad)	s	2H	Amine (-NH ₂)
~3.9	s	3H	Methoxy (-OCH ₃)

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~191	Aldehyde (C=O)
~151	Ar-C (C-O)
~148	Ar-C (C-N)
~125	Ar-CH
~124	Ar-C (C-CHO)
~112	Ar-CH
~108	Ar-CH
~56	Methoxy (-OCH ₃)

Note: The predicted NMR data is based on computational models and may differ slightly from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below is based on characteristic vibrational frequencies for the functional groups in **4-Amino-3-methoxybenzaldehyde**.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3450-3250	Medium	N-H stretch (amine)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (methoxy)
~2820 and ~2720	Weak	C-H stretch (aldehyde, Fermi resonance)
1700-1680	Strong	C=O stretch (aldehyde)
1620-1580	Strong	C=C stretch (aromatic ring) and N-H bend (amine)
1275-1200	Strong	C-O stretch (aryl ether)
1150-1085	Medium	C-O stretch (methoxy)
880-800	Strong	C-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data (Electron Impact - EI)

m/z	Relative Intensity	Assignment
151	High	$[M]^+$ (Molecular Ion)
150	High	$[M-H]^+$ (Loss of a hydrogen radical)
122	Moderate	$[M-CHO]^+$ (Loss of the formyl group)
108	Moderate	$[M-CHO-CH_2]^+$ (Subsequent fragmentation)
77	Moderate	$[C_6H_5]^+$ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-20 mg of the **4-Amino-3-methoxybenzaldehyde** sample for 1H NMR, and 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
- Transfer the filtered solution into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Place the assembly into the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
- Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
- Acquire the spectrum using standard pulse sequences.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

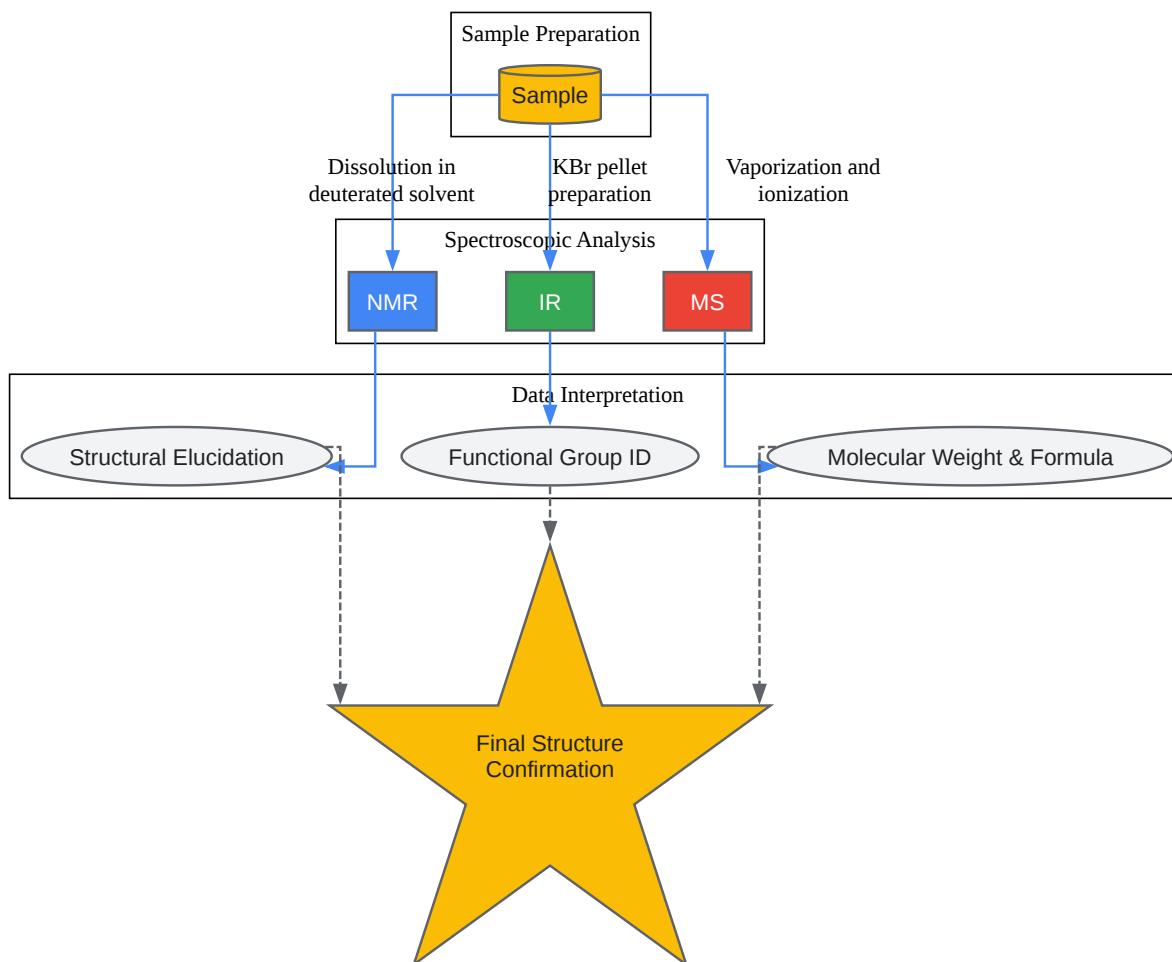
- Grind 1-2 mg of the **4-Amino-3-methoxybenzaldehyde** sample to a fine powder using an agate mortar and pestle.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.
- Thoroughly mix the sample and KBr by gentle grinding until a homogeneous mixture is obtained.
- Transfer the mixture to a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the spectrometer's sample holder.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Impact Ionization)

Sample Introduction:


- For volatile samples, a small amount can be introduced into the ion source via a heated probe or a gas chromatography (GC) inlet.
- The sample is vaporized under a high vacuum.

Ionization and Analysis:

- The gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated by an electric field.
- The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- A detector measures the abundance of ions at each m/z value.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **4-Amino-3-methoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Amino-3-methoxybenzaldehyde | 90151-40-9 [smolecule.com]
- 2. 4-Amino-3-methoxybenzaldehyde 97% | CAS: 90151-40-9 | AChemBlock [achemblock.com]
- 3. 4-Amino-3-methoxybenzaldehyde | C8H9NO2 | CID 19765052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data of 4-Amino-3-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1612064#spectroscopic-data-of-4-amino-3-methoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com